molecular formula C22H27N3O3 B6484601 N-cyclopentyl-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide CAS No. 903258-74-2

N-cyclopentyl-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide

Cat. No.: B6484601
CAS No.: 903258-74-2
M. Wt: 381.5 g/mol
InChI Key: UGPZYAHIFMQQFL-UHFFFAOYSA-N
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Description

N-cyclopentyl-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a complex ethanediamide derivative characterized by a central ethanediamide (oxalamide) backbone. Its structure includes two key substituents:

  • Cyclopentyl group: Attached to one nitrogen atom, contributing to hydrophobicity and steric bulk.

Properties

IUPAC Name

N'-cyclopentyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c26-21(22(27)24-18-8-3-4-9-18)23-14-19(20-10-5-13-28-20)25-12-11-16-6-1-2-7-17(16)15-25/h1-2,5-7,10,13,18-19H,3-4,8-9,11-12,14-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPZYAHIFMQQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of the Ethanedia­mide Core

N-cyclopentyl-N'-propan-2-yl-ethanediamide
  • Structure : Shares the ethanediamide backbone but substitutes the complex ethyl group with a simpler isopropyl (propan-2-yl) group .
  • Key Differences: Reduced molecular complexity and lower molecular weight. Absence of aromatic/heterocyclic moieties (furan, tetrahydroisoquinoline), likely resulting in decreased binding affinity to biological targets requiring π-π interactions. Higher solubility in nonpolar solvents due to the compact isopropyl group.
2-[(7,7-dimethyl-3-oxidanylidene-4-bicyclo[2.2.1]heptanyl)methylsulfonyl-(2-methylpropyl)amino]-N-(furan-2-ylmethyl)-N-(phenylmethyl)ethanamide
  • Structure : Features a bicyclo[2.2.1]heptanyl group (rigid, sterically demanding) and a sulfonyl group, enhancing polarity .
  • Bicyclic system may restrict conformational flexibility compared to the tetrahydroisoquinoline in the target compound.

Compounds with Shared Functional Groups

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
  • Structure : Contains a tetrahydrofuran ring and chlorophenyl group, used as a pesticide .
  • Comparison: Both compounds incorporate oxygen-containing heterocycles (furan vs. tetrahydrofuran), which may interact similarly with biological targets. Cyprofuram’s chlorophenyl group enhances electrophilic character, whereas the target compound’s tetrahydroisoquinoline may enable stronger van der Waals interactions.
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Structure : A benzamide pesticide with trifluoromethyl and isopropoxy groups .
  • Comparison: The trifluoromethyl group in flutolanil increases metabolic stability, a feature absent in the target compound. Both compounds use aromatic systems (benzene vs. tetrahydroisoquinoline) for target binding, but the latter’s partial saturation may reduce steric hindrance.

Data Table: Structural and Functional Comparison

Compound Name Molecular Features Key Substituents Hypothesized Properties
Target Compound Ethanedia­mide core Cyclopentyl, Furan, Tetrahydroisoquinoline Moderate lipophilicity, potential for multi-target interactions
N-cyclopentyl-N'-propan-2-yl-ethanediamide Ethanedia­mide core Cyclopentyl, Isopropyl High solubility in nonpolar solvents
Cyprofuram Carboxamide core Chlorophenyl, Tetrahydrofuran Electrophilic reactivity, pesticidal use
Flutolanil Benzamide core Trifluoromethyl, Isopropoxy Enhanced metabolic stability

Research Implications and Hypotheses

  • Its furan ring could facilitate interactions with enzymes or receptors requiring electron-rich partners .
  • Synthetic Challenges: The steric bulk of the tetrahydroisoquinoline-ethyl group may complicate synthesis compared to simpler analogs like N-cyclopentyl-N'-propan-2-yl-ethanediamide .
  • Optimization Opportunities : Hybridizing the target compound’s furan moiety with flutolanil’s trifluoromethyl group could enhance both stability and target affinity.

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